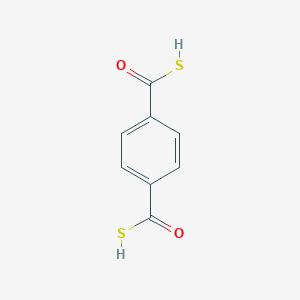

Dithioterephthalic acid

Description

Properties

IUPAC Name |

benzene-1,4-dicarbothioic S-acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6O2S2/c9-7(11)5-1-2-6(4-3-5)8(10)12/h1-4H,(H,9,11)(H,10,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZMOOAVPSGXARRF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)S)C(=O)S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6O2S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3061475 | |

| Record name | 1,4-Benzenedicarbothioic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3061475 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1076-98-8 | |

| Record name | 1,4-Benzenedicarbothioic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1076-98-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,4-Benzenedicarbothioic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001076988 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dithioterephthalic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=38771 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,4-Benzenedicarbothioic acid | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,4-Benzenedicarbothioic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3061475 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,4-dithioterephthalic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.791 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1,4-BENZENEDICARBOTHIOIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1G6FKY7GIP | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Advanced Synthetic Methodologies for Dithioterephthalic Acid and Its Derivatives

Controlled Reaction Pathways for High-Yield Dithioterephthalic Acid Synthesis

The synthesis of this compound, specifically the 2,5-dimercapto- isomer, can be achieved through controlled, multi-step pathways that transform more common terephthalic acid derivatives into the desired dithiol product. A well-established, high-yield route begins with diethyl 2,5-dihydroxyterephthalate, proceeding through key intermediates to achieve the final product. rsc.org

The initial step involves the conversion of the hydroxyl groups into thiocarbamoyloxy groups. This is accomplished by reacting diethyl 2,5-dihydroxyterephthalate with dimethylthiocarbamoyl chloride, using 1,4-diazabicyclo[2.2.2]octane (DABCO) as a base in a solvent like N,N-dimethylacetamide (DMA). rsc.org This reaction yields the intermediate 2,5-bis(dimethylthiocarbamoyloxy)terephthalic acid diethyl ester. rsc.org

This intermediate subsequently undergoes a thermal Newman-Kwart rearrangement. Heating the compound under a nitrogen atmosphere causes the thiocarbamoyl group to migrate from the oxygen atom to the sulfur atom, forming the 2,5-bis(dimethylthiocarbamoylsulfanyl)terephthalic acid diethyl ester isomer. rsc.org

The final step is the hydrolysis of this rearranged product. Refluxing with a deaerated solution of potassium hydroxide (B78521) (KOH) in an ethanol/water mixture cleaves both the ester and the thiocarbamoyl groups. rsc.org Subsequent acidification of the reaction mixture with a strong acid, such as hydrochloric acid (HCl), precipitates the final product, 2,5-dimercaptoterephthalic acid, as a bright yellow solid. rsc.org This controlled pathway ensures high purity and yield by proceeding through stable, well-characterized intermediates.

| Step | Starting Material | Key Reagents & Conditions | Intermediate/Product |

|---|---|---|---|

| 1 | Diethyl 2,5-dihydroxyterephthalate | Dimethylthiocarbamoyl chloride, DABCO, DMA, 0°C to room temperature, 24h rsc.org | 2,5-Bis(dimethylthiocarbamoyloxy)terephthalic acid diethyl ester rsc.org |

| 2 | 2,5-Bis(dimethylthiocarbamoyloxy)terephthalic acid diethyl ester | Heat (230°C), 1h, under N₂ atmosphere rsc.org | 2,5-Bis(dimethylthiocarbamoylsulfanyl)terephthalic acid diethyl ester rsc.org |

| 3 | 2,5-Bis(dimethylthiocarbamoylsulfanyl)terephthalic acid diethyl ester | 1.3 M KOH (in ethanol/H₂O), reflux, 3h rsc.org Concentrated HCl rsc.org | 2,5-Dimercaptoterephthalic acid rsc.org |

Green Chemistry Approaches in this compound Production

While specific green synthesis routes for this compound are not yet widely documented, the principles of green chemistry offer a framework for developing more sustainable production methods for organosulfur compounds. researchgate.netjddhs.com These approaches focus on reducing waste, minimizing the use of hazardous substances, and improving energy efficiency. jddhs.com

Key green strategies applicable to organosulfur synthesis include:

Use of Alternative Solvents: Traditional organic syntheses often rely on volatile and hazardous solvents. Green alternatives such as water, ionic liquids, or deep eutectic solvents are being explored for the synthesis of sulfur-containing heterocycles and other organosulfur compounds. mdpi.com Water is particularly attractive due to its low cost, non-toxicity, and non-flammability. mdpi.com

Electrochemical Methods: Powered by renewable energy, electrochemical synthesis provides a sustainable pathway for forming carbon-sulfur bonds. researchgate.net This technique can couple biomass oxidation with sulfur-containing nucleophiles, offering a route to various organosulfur species with high faradaic efficiency and production rates. researchgate.net

Sustainable Feedstocks: A major goal of green chemistry is the use of renewable resources. One strategy involves the incorporation of carbon dioxide (CO₂), a renewable C1 feedstock, into organic substrates to produce carboxylic acids. nih.gov This approach could potentially be adapted for the synthesis of aromatic dicarboxylic acids from bio-based precursors. Research has also demonstrated pathways to produce terephthalic acid (a precursor) from biomass-derived chemicals like 5-hydroxymethylfurfural (B1680220) (HMF). nih.govnih.gov

Catalysis: The use of efficient catalysts, including biocatalysts and heterogeneous catalysts, can minimize waste and energy consumption. jddhs.com For organosulfur compounds, developing catalytic systems that enable C-S bond formation under mild conditions is a key area of research. acs.org

Applying these principles could lead to future production methods for this compound that are more environmentally benign than conventional multi-step syntheses requiring harsh reagents and organic solvents.

Derivatization Strategies for Functionalized this compound Ligands

This compound possesses two distinct and reactive functional groups—the thiol (-SH) and the carboxylic acid (-COOH)—making it an excellent platform for derivatization. Modification of these groups allows for the synthesis of a wide array of functionalized ligands with tailored properties for specific applications, such as tuning the pore environment in MOFs. nih.gov

Reactions of the Thiol Group: The thiol group is a versatile handle for functionalization. springerprofessional.de

Alkylation: The thiol groups can be readily S-alkylated to form thioethers. This reaction protects the thiol or introduces new functionalities.

Oxidation to Disulfides: The thiol groups can be oxidized to form disulfide bonds. This reversible linkage is responsive to redox stimuli, a property that can be exploited in the design of dynamic materials. springerprofessional.de

Addition to Alkenes: Thiols can react with alkenes via thiol-ene "click" reactions to form thioethers, offering a highly efficient and modular way to attach various functional groups.

Reactions of the Carboxylic Acid Group: The carboxylic acid groups are amenable to a range of classic transformations.

Esterification: Reaction with alcohols under acidic conditions yields esters. This modification can alter the solubility and coordination properties of the ligand.

Amidation: Coupling with primary or secondary amines, often using carbodiimide (B86325) activating agents, produces amides. This allows for the introduction of a vast range of functionalities, including those bearing hydrogen-bonding sites or chiral centers. nih.gov

Conversion to Acid Chlorides: Treatment with reagents like thionyl chloride can convert the carboxylic acids to more reactive acyl chlorides, which can then be used in a variety of acylation reactions. wikipedia.org

These derivatization strategies enable the creation of a library of this compound-based ligands, each with unique steric and electronic properties for the rational design of functional materials.

Stereoselective Synthesis of Chiral this compound Analogues

While this compound itself is an achiral molecule, the synthesis of chiral analogues is a key goal for applications in asymmetric catalysis and enantioselective separations. Chirality can be introduced by creating stereogenic centers on side chains attached to the aromatic core or at the sulfur atoms. The field of asymmetric synthesis of organosulfur compounds provides several powerful strategies for achieving this. nih.govacs.org

Established methodologies for creating chiral sulfur compounds include:

Chiral Auxiliary Approach: This strategy involves covalently bonding a racemic sulfur compound to a single enantiomer of a chiral auxiliary. The resulting diastereomers can often be separated by standard techniques like crystallization or chromatography. nih.govacs.org For instance, a chiral amine can be used as an auxiliary to prepare diastereomeric sulfinamides, which can then be separated and converted into other enantioenriched sulfur compounds. nih.govacs.org

Catalytic Enantioselective Transformations: This is a highly efficient strategy that uses a small amount of a chiral catalyst to generate a large amount of an enantiomerically enriched product. acs.org A common example is the asymmetric oxidation of prochiral thioethers to chiral sulfoxides using transition-metal complexes with chiral ligands. acs.org Similarly, chiral Brønsted acids have been used to catalyze the asymmetric addition of thiols to ketimines, affording products with a tetrasubstituted stereocenter in high enantioselectivity. rsc.org

Kinetic Resolution: This method involves the use of a chiral catalyst or reagent that reacts at different rates with the two enantiomers of a racemic mixture. This allows for the separation of the less reactive enantiomer from the product formed from the more reactive one. nih.govacs.org Dynamic kinetic resolution (DKR) is an advanced variant where the unreacted enantiomer is continuously racemized, theoretically allowing for a 100% yield of a single product enantiomer. mdpi.com

By applying these stereoselective synthesis techniques, it is possible to design and create a variety of chiral analogues of this compound, expanding their potential use in chiral materials and asymmetric processes.

Despite extensive research, there is a notable scarcity of publicly available scientific literature, experimental data, and detailed research findings specifically focused on the chemical compound “this compound” in the context of coordination chemistry and materials science, particularly concerning its application in Metal-Organic Frameworks (MOFs) and coordination polymers.

A thorough search of chemical databases and scientific literature did not yield sufficient information to generate a detailed and scientifically accurate article that strictly adheres to the provided outline. The available research predominantly focuses on terephthalic acid and its various other derivatives, with specific data on the dithio-analogue being largely absent. This includes a lack of information on:

Design principles for dithioterephthalate-based MOF architectures.

Specific examples of solvothermal and hydrothermal synthesis of dithioterephthalate MOFs.

The impact of different metal ions on the structure and functionality of dithioterephthalate-based MOFs.

Modulation of MOF pore environments using this compound linkers.

Self-assembly processes of this compound with transition metals in coordination polymers.

Without specific research findings, crystal structures, and experimental data for dithioterephthalate-based materials, it is not possible to construct an article that is both scientifically rigorous and solely focused on this compound as per the user's explicit instructions. The generation of content would require speculation and extrapolation from related compounds, which would violate the principles of scientific accuracy and the specific constraints of the request.

Therefore, this article cannot be generated at this time due to the lack of specific and detailed information on this compound in the requested applications. Further research and publication in the scientific community are required before a comprehensive article on this specific topic can be written.

Coordination Chemistry and Materials Science Applications of Dithioterephthalic Acid

Dithioterephthalic Acid in Coordination Polymers and Crystalline Networks

Influence of Reaction Conditions on Coordination Polymer Topology

The topology of coordination polymers derived from this compound is significantly influenced by a range of reaction conditions. These factors dictate the final architecture of the resulting framework, leading to the formation of diverse structures with varying dimensionalities and properties. Key parameters that control the self-assembly process include the choice of solvent, temperature, pH of the reaction medium, and the molar ratio of the reactants.

Solvent Effects: The polarity, viscosity, and coordinating ability of the solvent play a crucial role in the crystallization process and can direct the formation of different topological networks. For instance, the use of a polar solvent might favor the formation of a more open framework due to stronger interactions with the metal centers and the ligand, while a nonpolar solvent might lead to a more compact and interpenetrated structure. The solvent can also act as a template, influencing the pore size and shape of the resulting coordination polymer.

Temperature: Temperature affects both the kinetics and thermodynamics of the coordination polymer formation. Higher temperatures can lead to the formation of more thermodynamically stable products, which may have a different topology compared to the kinetically favored products formed at lower temperatures. In solvothermal synthesis, temperature changes can alter the coordination mode of the dithioterephthalate ligand and the coordination number of the metal ion, resulting in different framework structures.

pH: The pH of the reaction mixture is a critical parameter as it influences the deprotonation state of the carboxylic acid groups of this compound. The degree of deprotonation affects the coordination mode of the ligand and its ability to bridge metal centers, thereby influencing the dimensionality and connectivity of the resulting coordination polymer.

Molar Ratio: The stoichiometry of the metal salt and this compound can also impact the final topology. Varying the molar ratio can lead to the formation of different coordination environments around the metal center and different bridging modes of the ligand, resulting in a variety of network structures.

A summary of how different reaction conditions can influence the topology of coordination polymers is presented in the table below.

| Reaction Condition | Influence on Topology | Potential Outcome |

| Solvent | Polarity, coordinating ability, and templating effects can direct the self-assembly process. | Formation of different polymorphs, control over interpenetration, and pore size engineering. |

| Temperature | Affects reaction kinetics and thermodynamics, influencing the formation of kinetic vs. thermodynamic products. | Can lead to phase transitions and the formation of denser, more stable structures at higher temperatures. |

| pH | Controls the deprotonation state of the ligand, affecting its coordination behavior. | Can change the dimensionality of the network (e.g., from 1D chains to 3D frameworks). |

| Molar Ratio | Influences the coordination number of the metal center and the ligand's bridging modes. | Can result in the formation of different coordination clusters as secondary building units. |

Interpenetration and Helical Structures in Dithioterephthalate Coordination Polymers

Coordination polymers based on dithioterephthalate ligands have the propensity to form complex and fascinating supramolecular architectures, including interpenetrating and helical structures. These features are of significant interest due to their potential applications in areas such as gas storage, separation, and catalysis.

Helical Structures: The formation of helical or chiral structures in coordination polymers is another intriguing aspect. Helical chains can arise from the coordination of dithioterephthalate ligands to metal centers in a specific arrangement that induces a screw axis symmetry. The chirality of these helical structures can be controlled by using chiral co-ligands or by spontaneous resolution during the crystallization process. These helical structures can further assemble into higher-order architectures, such as intertwined double helices, which can exhibit interesting chiroptical properties. The presence of flexible dithioether linkages in related ligands has been shown to result in the formation of various helical motifs.

| Structural Feature | Description | Factors Influencing Formation |

| Interpenetration | Two or more independent frameworks are catenated without covalent bonds. | Ligand length, solvent, temperature, and concentration. |

| Helical Structures | Coordination of ligands and metal ions results in a spiral chain. | Ligand geometry, coordination preferences of the metal ion, and presence of chiral auxiliaries. |

This compound in Advanced Polymeric Systems

This compound as a Monomer in Polymer Synthesis

This compound, with its two carboxylic acid functional groups and two thiol groups, is a versatile monomer for the synthesis of various advanced polymeric systems. Its rigid aromatic core and reactive functional groups allow for its incorporation into polymers through condensation polymerization techniques, leading to materials with unique thermal, mechanical, and optical properties. While specific research on the use of this compound as a monomer is not extensively documented in the provided search results, the principles of polyester (B1180765) and polyamide synthesis from analogous dicarboxylic acids are well-established.

The synthesis of polymers using this compound would typically involve reacting it with a suitable co-monomer, such as a diol for polyesters or a diamine for polyamides. The polymerization would proceed through the formation of ester or amide linkages, respectively, with the elimination of a small molecule like water. The presence of the thiol groups on the aromatic ring offers further possibilities for post-polymerization modification or for imparting specific functionalities to the resulting polymer.

Incorporation into Polyesters and Polyamides

Polyesters: this compound can be incorporated into polyesters through polycondensation with various diols. The reaction is typically carried out at high temperatures and under vacuum to facilitate the removal of the water byproduct and drive the reaction towards high molecular weight polymers. The resulting polyesters would contain the dithioterephthalate moiety in the polymer backbone, which is expected to enhance the thermal stability and mechanical strength of the material due to the rigidity of the aromatic ring. The sulfur atoms in the backbone could also influence the polymer's refractive index and affinity for certain metals.

Polyamides: Similarly, this compound can be used to synthesize polyamides by reacting it with diamines. The resulting polyamides would possess amide linkages, which are known for their high strength and thermal resistance due to strong intermolecular hydrogen bonding. The incorporation of the dithioterephthalate unit would likely further enhance these properties. The synthesis of polyamides from dicarboxylic acids and diamines can be achieved through various methods, including low-temperature solution polycondensation and high-temperature melt polycondensation.

| Polymer Type | Co-monomer | Linkage Formed | Expected Properties |

| Polyester | Diols | Ester | Enhanced thermal stability, high refractive index. |

| Polyamide | Diamines | Amide | High mechanical strength, excellent thermal resistance. |

Functionalization of Polymer Backbones with Dithioterephthalate Moieties

Post-polymerization modification is a powerful strategy for introducing specific functionalities into polymers without altering the main chain structure. The dithioterephthalate moiety can be introduced onto a pre-existing polymer backbone through various chemical reactions. This approach allows for the tailoring of polymer properties for specific applications.

One common method for such functionalization is through "grafting to" or "grafting from" techniques. In the "grafting to" approach, a pre-synthesized polymer with dithioterephthalate end-groups can be attached to a polymer backbone containing reactive sites. In the "grafting from" method, the polymer backbone is first modified with initiator sites, from which the polymerization of a dithioterephthalate-containing monomer can be initiated.

The presence of the thiol groups in this compound provides a reactive handle for various "click" chemistry reactions, such as thiol-ene or thiol-yne reactions, which are highly efficient and can be performed under mild conditions. This allows for the facile attachment of dithioterephthalate moieties to polymer backbones containing alkene or alkyne functionalities.

Development of Novel Cross-linking Agents Based on this compound

The two thiol groups in this compound make it a promising candidate for the development of novel cross-linking agents. Cross-linking is a process that introduces covalent bonds between polymer chains, leading to the formation of a three-dimensional network structure. This network structure significantly improves the mechanical properties, thermal stability, and solvent resistance of the polymer.

This compound can act as a cross-linker for polymers containing functional groups that can react with thiols, such as epoxides, isocyanates, or double bonds (via thiol-ene reaction). The rigid aromatic core of this compound would impart stiffness to the cross-linked network, potentially leading to materials with high modulus and strength.

Furthermore, the disulfide bond, which can be formed by the oxidation of the thiol groups, is a dynamic covalent bond. This means that the cross-links can be reversibly broken and reformed under specific stimuli, such as a change in redox potential. This property can be exploited to create self-healing or reprocessable polymer networks.

| Cross-linking Chemistry | Reactive Polymer Group | Resulting Linkage | Potential Application |

| Thiol-ene Reaction | Alkene | Thioether | Photo-curable coatings and adhesives. |

| Thiol-Epoxy Reaction | Epoxide | β-hydroxy thioether | High-performance thermosets. |

| Thiol-Isocyanate Reaction | Isocyanate | Thiourethane | Elastomers and foams. |

| Oxidative Coupling | Thiol | Disulfide | Self-healing materials. |

Advanced Spectroscopic Probing of Dithioterephthalic Acid and Its Assemblies

Vibrational Spectroscopy for Ligand Coordination Modes (e.g., FT-IR, Raman)

Vibrational spectroscopy, encompassing Fourier-transform infrared (FT-IR) and Raman techniques, is a powerful method for probing the molecular vibrations of dithioterephthalic acid and identifying the coordination modes of its functional groups upon assembly into metal complexes. youtube.comstackexchange.com These techniques provide a molecular fingerprint, with specific vibrational frequencies corresponding to distinct bonds and functional groups within the molecule. nih.govsemanticscholar.org

In the free this compound ligand, key vibrational modes include the O-H stretch of the carboxylic acid group, the C=O (carbonyl) stretch, the aromatic ring vibrations, and vibrations associated with the C-S and S-H bonds. Upon coordination to a metal center, significant shifts in these vibrational frequencies occur, providing direct evidence of ligand binding.

For instance, the deprotonation of the carboxylic acid groups to form carboxylates results in the disappearance of the broad O-H stretching band and the appearance of characteristic symmetric (νs(COO⁻)) and asymmetric (νas(COO⁻)) stretching vibrations. The frequency separation (Δν) between νas(COO⁻) and νs(COO⁻) is diagnostic of the carboxylate coordination mode (e.g., monodentate, bidentate chelating, or bidentate bridging). Similarly, the coordination of the thiol group (after deprotonation to a thiolate) is evidenced by the disappearance of the S-H stretching vibration (typically around 2550 cm⁻¹) and shifts in the C-S stretching modes.

Comparative analysis of FT-IR and Raman spectra is particularly insightful. nih.gov While both are forms of vibrational spectroscopy, they are governed by different selection rules. youtube.com FT-IR spectroscopy measures the absorption of infrared radiation, which is active for vibrations that cause a change in the molecule's dipole moment. thermofisher.com Raman spectroscopy measures the inelastic scattering of monochromatic light, with vibrations being Raman-active if they induce a change in the molecule's polarizability. thermofisher.com Consequently, symmetric vibrations are often more prominent in Raman spectra, while asymmetric vibrations tend to be stronger in FT-IR spectra, providing complementary information. nih.govnih.gov

| Vibrational Mode | Typical Wavenumber (cm⁻¹) (Free Ligand) | Expected Shift upon Coordination | Spectroscopic Technique |

|---|---|---|---|

| O-H stretch (Carboxylic Acid) | 3200-2500 (broad) | Disappearance | FT-IR |

| S-H stretch (Thiol) | ~2550 | Disappearance | Raman, FT-IR |

| C=O stretch (Carboxylic Acid) | ~1700 | Shifts to lower frequency | FT-IR, Raman |

| νas(COO⁻) (Asymmetric Carboxylate) | Not present | Appears (~1610-1550) | FT-IR |

| νs(COO⁻) (Symmetric Carboxylate) | Not present | Appears (~1440-1360) | FT-IR, Raman |

| C-S stretch | 750-600 | Shift in frequency | Raman, FT-IR |

Note: The exact wavenumbers can vary depending on the specific metal complex, crystal structure, and measurement conditions. The data presented are representative values based on studies of terephthalic acid and related dithiolate compounds. nih.govosti.gov

Electronic Spectroscopy for Optical Properties (e.g., UV-Vis, Luminescence)

Electronic spectroscopy, particularly ultraviolet-visible (UV-Vis) absorption and photoluminescence (PL) spectroscopy, provides critical insights into the electronic structure and optical properties of this compound and its assemblies. nih.gov These techniques probe the electronic transitions between molecular orbitals.

The UV-Vis absorption spectrum of this compound is characterized by absorptions in the UV region arising from π → π* transitions within the benzene (B151609) ring and n → π* transitions associated with the carbonyl and thiol functional groups. researchgate.net The precise wavelength of maximum absorbance (λmax) and the molar absorptivity are sensitive to the molecular environment. researchgate.net Upon coordination to metal centers, new absorption bands can appear, often attributed to ligand-to-metal charge transfer (LMCT) or metal-to-ligand charge transfer (MLCT) transitions. researchgate.net These new bands, particularly in the visible region, can impart color to the resulting metal complexes.

Luminescence spectroscopy measures the emission of light from a substance after it has absorbed light. This can be in the form of fluorescence (rapid emission from a singlet excited state) or phosphorescence (slower emission from a triplet excited state). While terephthalic acid itself is not strongly luminescent, some of its derivatives and metal complexes can exhibit significant fluorescence. mdpi.comresearchgate.netmdpi.com For instance, lanthanide MOFs constructed with terephthalate (B1205515) ligands are known for their sharp, characteristic emission bands arising from f-f electronic transitions within the lanthanide ions, which are sensitized by energy transfer from the ligand (the "antenna effect"). mdpi.com The introduction of sulfur atoms in this compound can influence the energy levels of the ligand's excited states, potentially altering the efficiency of this energy transfer and the resulting luminescence properties of its metal complexes.

| Property | Typical Observation | Information Gained |

|---|---|---|

| UV-Vis Absorption (λmax) | ~250-350 nm for ligand π → π* transitions | Electronic structure, conjugation |

| Charge Transfer Bands | New bands in visible region upon metal coordination | Ligand-metal electronic interaction |

| Luminescence Emission | Ligand-based fluorescence or metal-centered phosphorescence/fluorescence | Excited state properties, potential for sensing applications |

| Luminescence Lifetime | Microseconds (μs) to milliseconds (ms) for lanthanide complexes | Dynamics of the excited state |

Note: Specific λmax and emission wavelengths are highly dependent on the solvent, pH, and the nature of the coordinated metal ion. researchgate.netmdpi.com

Nuclear Magnetic Resonance (NMR) for Solution-State and Solid-State Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is an essential tool for the structural characterization of this compound in both solution and the solid state. thieme-connect.de It probes the local magnetic environments of atomic nuclei, such as ¹H (proton) and ¹³C.

In solution-state ¹H NMR, this compound typically shows a singlet for the aromatic protons due to the molecule's symmetry, and resonances for the acidic protons of the carboxyl and thiol groups, which may be broad or exchange with the solvent. hmdb.ca ¹³C NMR provides signals for the chemically distinct carbon atoms: the carboxyl carbon, the aromatic carbons attached to the functional groups, and the other aromatic carbons. youtube.comresearchgate.net The chemical shifts provide detailed information about the electronic structure of the molecule. youtube.comresearchgate.net

Solid-state NMR (ssNMR) is particularly valuable for characterizing insoluble materials like MOFs and coordination polymers derived from this compound. nih.govamanote.com Techniques like Cross-Polarization Magic-Angle Spinning (CP/MAS) are used to obtain high-resolution spectra of solid samples. researchgate.net In ssNMR, the chemical shifts can be different from those in solution, reflecting the effects of the crystalline environment and intermolecular interactions. copernicus.orgresearchgate.net Furthermore, ssNMR can distinguish between crystallographically inequivalent sites in the unit cell, providing insights into the symmetry and structure of the solid material. nih.gov

| Nucleus | Technique | Typical Chemical Shift (ppm) | Information Obtained |

|---|---|---|---|

| ¹H | Solution NMR | ~8.0 (aromatic), 10-13 (COOH), 3-4 (SH) | Molecular structure in solution |

| ¹³C | Solution NMR | ~170 (COOH), ~130-140 (aromatic) | Carbon framework |

| ¹³C | Solid-State NMR (CP/MAS) | 174-176 (carboxyl), 131-138 (aromatic) | Structure, packing, and dynamics in the solid state researchgate.net |

Note: Chemical shifts are referenced to tetramethylsilane (B1202638) (TMS) and can vary with solvent and sample conditions. nih.govresearchgate.net

Electron Paramagnetic Resonance (EPR) for Paramagnetic Metal Complexes

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a spectroscopic technique specifically used to study systems with unpaired electrons. illinois.edu It is, therefore, an ideal tool for investigating complexes of this compound with paramagnetic transition metal ions such as Cu(II), Mn(II), Fe(III), or V(IV). nih.gov EPR spectroscopy provides detailed information about the electronic structure, oxidation state, and the local coordination environment of the metal center. illinois.edu

An EPR spectrum is typically plotted as the derivative of microwave absorption against the magnetic field. The key parameters extracted from the spectrum are the g-factor and hyperfine coupling constants. The g-factor is a measure of the magnetic moment of the unpaired electron and is sensitive to the electronic environment of the metal ion. Anisotropy in the g-factor (i.e., different values along different molecular axes, gx, gy, gz) reveals the symmetry of the metal's coordination sphere. nih.gov

Hyperfine coupling arises from the interaction between the electron spin and the nuclear spins of the metal ion or nearby ligand atoms (like ¹H, ¹⁴N, or ³³S). This interaction splits the EPR signal into multiple lines, and the magnitude of the splitting provides information about the delocalization of the unpaired electron onto the ligands, offering direct evidence of covalent character in the metal-ligand bond. For instance, in a Cu(II) complex, the interaction with the ⁶³/⁶⁵Cu nucleus (I = 3/2) splits the signal into a characteristic four-line pattern. Analysis of these parameters in complexes with dithiolate ligands can elucidate the nature of the metal-sulfur bond. acs.orgresearchgate.net

| EPR Parameter | Typical Value/Observation | Information Gained |

|---|---|---|

| g-factor (g) | ~2.0 for organic radicals; can deviate significantly for metal ions | Electronic structure, spin-orbit coupling, symmetry of metal site |

| g-anisotropy (gx, gy, gz) | Rhombic or axial symmetry in frozen solution/solid spectra | Coordination geometry (e.g., octahedral, tetrahedral, square planar) nih.gov |

| Hyperfine Coupling (A) | Splitting of spectral lines | Identity of coordinating atoms, covalency of metal-ligand bonds |

Note: EPR spectra of transition metal complexes are often recorded at cryogenic temperatures (e.g., 77 K) to reduce relaxation effects. illinois.edunih.gov

X-ray Absorption Spectroscopy (XAS) for Metal Center Local Environments

X-ray Absorption Spectroscopy (XAS) is a powerful, element-specific technique for determining the local geometric and electronic structure of a specific absorbing atom (in this case, a metal center) within a material, regardless of its crystallinity. nih.govnih.gov A typical XAS spectrum is divided into two regions: X-ray Absorption Near-Edge Structure (XANES) and Extended X-ray Absorption Fine Structure (EXAFS). researchgate.netmdpi.com

The XANES region, which includes the absorption edge, is sensitive to the oxidation state and coordination geometry of the absorbing metal. nih.gov The energy of the absorption edge shifts to higher values with an increase in the metal's oxidation state. stanford.edu The pre-edge features, which are formally forbidden transitions, can gain intensity depending on the coordination geometry (e.g., the lack of an inversion center in tetrahedral complexes), providing a fingerprint of the metal's local symmetry. nih.gov

The EXAFS region consists of oscillations that appear at energies above the absorption edge. lsu.edu These oscillations result from the scattering of the ejected photoelectron by neighboring atoms. researchgate.net A detailed analysis (Fourier transform) of the EXAFS signal can provide highly accurate information about the number, type, and distance of the atoms in the immediate vicinity of the absorbing metal center. lsu.edu For this compound complexes, EXAFS is exceptionally useful for determining precise metal-sulfur (M-S) and metal-oxygen (M-O) bond lengths, which are fundamental to understanding the coordination chemistry. researchgate.net

| Technique | Region | Information Gained |

|---|---|---|

| XANES | Pre-edge and Edge | Oxidation state of the metal, coordination geometry (e.g., tetrahedral vs. octahedral) researchgate.netnih.gov |

| EXAFS | Post-edge Oscillations | Number of neighboring atoms, type of neighboring atoms (e.g., O vs. S), precise metal-ligand bond distances stanford.edulsu.edu |

Note: XAS measurements require a synchrotron light source due to the need for a high-intensity, tunable X-ray beam. nih.gov

Advanced Imaging Techniques for Material Morphology (e.g., HRTEM, SEM)

Advanced imaging techniques are crucial for visualizing the morphology and structure of materials and assemblies derived from this compound, from the nanoscale to the microscale. Scanning Electron Microscopy (SEM) and High-Resolution Transmission Electron Microscopy (HRTEM) are two of the most important methods in this regard.

HRTEM, on the other hand, transmits electrons through an ultrathin sample to form an image. uic.edu It offers much higher resolution than SEM, capable of resolving atomic lattices. nih.gov HRTEM is used to visualize the crystal structure directly, identify crystal defects, and confirm the nanoscale architecture of materials like MOFs. researchgate.net In the context of self-assembled monolayers (SAMs) of this compound on surfaces like gold, techniques such as Scanning Tunneling Microscopy (STM) are also employed to visualize the molecular arrangement and packing on the substrate with atomic resolution. bwise.krnih.govrsc.orguh.edu

| Technique | Typical Resolution | Information Gained |

|---|---|---|

| Scanning Electron Microscopy (SEM) | ~1-10 nm | Particle size, shape, surface topography, and overall morphology of bulk material researchgate.net |

| High-Resolution Transmission Electron Microscopy (HRTEM) | <0.1 nm (sub-ångström) | Atomic lattice imaging, crystal structure, defects, nanoparticle size and shape researchgate.netnih.gov |

| Scanning Tunneling Microscopy (STM) | Atomic resolution | Real-space imaging of molecular packing and ordering in self-assembled monolayers rsc.org |

Future Research Directions and Emerging Opportunities

Exploration of Dithioterephthalic Acid in Hybrid Organic-Inorganic Materials

The development of hybrid organic-inorganic materials is a rapidly growing field, driven by the goal of creating novel materials with synergistic properties that surpass those of their individual components. This compound is an exceptional candidate for incorporation into such hybrid systems due to its ability to bridge organic and inorganic domains through strong coordination bonds.

Future research will likely focus on the synthesis and characterization of dithioterephthalate-based Metal-Organic Frameworks (MOFs) and coordination polymers. mdpi.comresearchgate.netmdpi.com These materials are constructed from metal ions or clusters linked together by organic ligands, and the inclusion of this compound could lead to frameworks with unique electronic, optical, and catalytic properties. The sulfur atoms in the thiol groups offer distinct coordination chemistry compared to their oxygen-containing counterparts like 2,5-dihydroxyterephthalic acid, potentially leading to novel structural motifs and enhanced stability. mdpi.comresearchgate.net The exploration of different metal ions in combination with this compound will be crucial in tuning the porosity, dimensionality, and functionality of the resulting hybrid materials.

A key area of investigation will be the application of these hybrid materials in gas storage and separation, catalysis, and sensing. The specific interactions between the sulfur atoms of the dithioterephthalate linker and various guest molecules could enable highly selective adsorption processes. Furthermore, the redox-active nature of the thiol groups could be harnessed for catalytic applications, including oxidation-reduction reactions and the synthesis of fine chemicals.

Table 1: Potential Metal Ions for Dithioterephthalate-Based Hybrid Materials

| Metal Ion | Potential Properties/Applications of the Hybrid Material |

| Zinc(II) | Luminescent properties for sensing applications. mdpi.com |

| Copper(II) | Catalytic activity in organic transformations. |

| Iron(III) | Magnetic properties and redox activity for catalysis. |

| Zirconium(IV) | High stability for applications in harsh chemical environments. |

| Lanthanides (e.g., Eu³⁺, Tb³⁺) | Unique photoluminescent properties for optical devices and sensors. mdpi.com |

Development of Responsive Dithioterephthalate-Based Systems

Responsive or "smart" materials that can change their properties in response to external stimuli are at the forefront of materials science research. The dithioterephthalate moiety is an excellent building block for such systems due to the chemical reactivity of its thiol groups.

An exciting avenue of future research is the development of dithioterephthalate-based polymers and gels that are responsive to changes in pH, redox potential, or the presence of specific metal ions. The thiol groups can be reversibly oxidized to form disulfide bonds, leading to changes in the material's structure and properties, such as swelling, degradation, or the release of an encapsulated payload. nih.gov This redox-responsiveness could be exploited in the design of controlled drug delivery systems, where a therapeutic agent is released in the specific oxidative environment of a tumor. nih.gov

Furthermore, the strong affinity of sulfur for heavy metal ions suggests the potential for creating dithioterephthalate-based sensors and scavengers for environmental remediation. A material incorporating this compound could selectively bind to toxic metals like mercury, lead, and cadmium, providing a visual color change or a measurable electrical signal upon binding. Research in this area would involve the synthesis of polymers or the functionalization of surfaces with this compound and the subsequent evaluation of their sensing performance.

Table 2: Stimuli and Potential Responses in Dithioterephthalate-Based Systems

| Stimulus | Potential Response Mechanism | Potential Application |

| Oxidizing Agents (e.g., H₂O₂) | Formation of disulfide bonds, leading to crosslinking. | Self-healing materials, drug delivery. nih.gov |

| Reducing Agents (e.g., glutathione) | Cleavage of disulfide bonds, leading to degradation. | Targeted drug release in reductive intracellular environments. |

| Heavy Metal Ions (e.g., Hg²⁺, Pb²⁺) | Coordination with thiol groups, causing a colorimetric or fluorescent change. | Environmental monitoring, water purification. |

| pH Change | Protonation/deprotonation of thiol and carboxylic acid groups, altering solubility or conformation. | pH-responsive hydrogels, smart coatings. |

Integration of this compound into Advanced Manufacturing Techniques

Advanced manufacturing technologies, such as additive manufacturing (3D printing), offer unprecedented opportunities for the fabrication of complex, custom-designed structures. nih.gov The integration of functional molecules like this compound into these processes could lead to the creation of objects with built-in chemical reactivity and responsiveness.

Future research will explore the incorporation of this compound into 3D printing resins and filaments. This could be achieved by synthesizing dithioterephthalate-containing monomers that can be polymerized during the printing process or by creating composite materials where this compound is dispersed within a polymer matrix. The resulting 3D-printed objects could have a variety of applications, such as custom-shaped catalysts, smart medical implants that release drugs on demand, or filtration membranes with a high affinity for specific pollutants.

A significant challenge in this area will be to ensure that the chemical functionality of the this compound is preserved during the high temperatures and pressures often associated with 3D printing processes. researchgate.net Researchers will need to carefully design the chemical structure of the dithioterephthalate-based precursors and optimize the printing parameters to achieve the desired outcome. The chemical resistance of the resulting 3D-printed parts will also be a critical factor to investigate. nih.govprusament.com

Synergistic Research Across Disciplines Utilizing this compound

The full potential of this compound will be realized through collaborative research efforts that span multiple scientific and engineering disciplines. The complex challenges in areas such as renewable energy, environmental science, and medicine require a multifaceted approach, and this compound offers a versatile molecular platform for addressing these challenges.

Future interdisciplinary research could involve chemists synthesizing novel dithioterephthalate-based materials, materials scientists characterizing their properties, and engineers designing and fabricating devices that utilize these materials. For example, a collaboration between synthetic chemists and biomedical engineers could lead to the development of a dithioterephthalate-based scaffold for tissue engineering that promotes cell growth and can be degraded on demand.

Another promising area for synergistic research is the development of dithioterephthalate-based materials for energy storage and conversion. The unique electronic properties of sulfur-containing aromatic compounds could be harnessed in the design of novel electrode materials for batteries and supercapacitors or as components in organic solar cells. This would require close collaboration between experts in organic synthesis, electrochemistry, and device physics.

By fostering a collaborative research environment, the scientific community can accelerate the translation of fundamental discoveries in this compound chemistry into practical technologies that benefit society.

Q & A

Q. What computational modeling approaches are suitable for predicting this compound's supramolecular assembly behavior?

- Methodological Answer : Employ DFT calculations (e.g., B3LYP/6-31G*) to model intermolecular interactions. Use molecular dynamics (MD) simulations in explicit solvents (water, DMSO) to study self-assembly kinetics. Validate predictions with SAXS/WAXS data to correlate simulation results with experimental lattice parameters .

Q. How can researchers resolve contradictions between experimental and theoretical data on this compound's electronic properties?

- Methodological Answer :

- Step 1 : Re-examine experimental parameters (e.g., solvent effects on UV-Vis absorption spectra).

- Step 2 : Compare theoretical bandgap values (from GW or TD-DFT methods) with experimental electrochemical measurements (cyclic voltammetry).

- Step 3 : Use XPS to verify oxidation states of sulfur atoms, which may explain discrepancies in charge transport properties .

Q. What co-crystallization strategies enhance this compound's performance in photovoltaic applications?

- Methodological Answer : Screen co-crystallizing agents (e.g., pyridine derivatives) to modify π-π stacking distances. Use solvent-assisted grinding (mechanochemistry) to achieve polymorph control. Characterize charge mobility via space-charge-limited current (SCLC) measurements and correlate with XRD-derived crystal packing motifs .

Data Analysis and Reproducibility

Q. How should researchers handle batch-to-batch variability in this compound synthesis?

- Methodological Answer : Implement statistical design of experiments (DoE) to identify critical process parameters (e.g., stirring rate, cooling gradient). Use multivariate analysis (PCA or PLS) to correlate impurity profiles (HPLC) with catalytic activity. Archive raw data and protocols in FAIR-compliant repositories for cross-lab validation .

Q. What protocols ensure ethical data reporting in studies involving this compound's toxicity profiles?

- Methodological Answer : Follow OECD guidelines for in vitro assays (e.g., Ames test for mutagenicity). Disclose all raw data, including outliers, in supplementary materials. Use independent third-party labs for LD50 verification to avoid conflict of interest .

Tables: Key Analytical Parameters

| Property | Technique | Typical Values | References |

|---|---|---|---|

| Thermal Stability | TGA/DSC | Decomposition onset: 210°C | |

| Bandgap (Experimental) | Cyclic Voltammetry | 2.3–2.5 eV | |

| Crystal System | XRD | Monoclinic, P2₁/c | |

| Solubility (25°C) | Gravimetric Analysis | 0.5 mg/mL in DMSO |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.